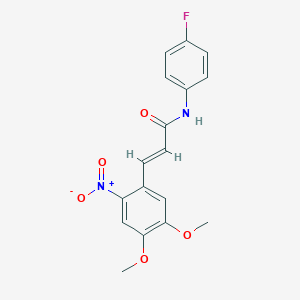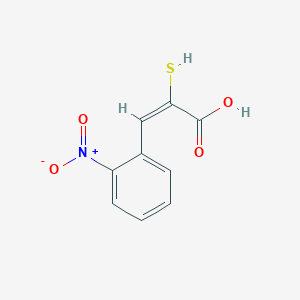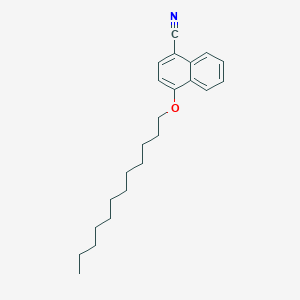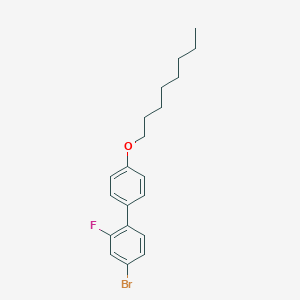
N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, structure, and the functional groups present. It may also include its role or use in the scientific, medical, or industrial fields .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Potential Therapeutic Applications
- Antioxidant, Antidiabetic, and Antibacterial Properties :
- A related compound, N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), demonstrated promising antioxidant, antidiabetic, and antibacterial properties. It significantly reduced blood sugar levels in diabetic rats and showed antibacterial activity against various strains, including drug-resistant strains. No adverse toxicological effects were observed, suggesting a wide range of potential applications in medical therapy (Misra, Nag, & Sonawane, 2016).
Neuroprotective Effects
- Neuroprotection and Brain Regeneration :
- Acrylamide (ACR), a neurotoxic chemical, showed negative impacts on the brain. However, a study revealed that epigallocatechin-3-gallate (EGCG) attenuated ACR-induced brain damage and promoted regeneration in the cerebral cortex of rats, indicating potential neuroprotective applications (He, Tan, Mi, Zhou, & Ji, 2017).
- Protective Effect against Parkinson's Disease :
- A novel synthetic compound, N-[2-(4-hydroxyphenyl)ethyl]-2-(2,5-dimethoxyphenyl)-3-(3-methoxy-4-hydroxyphenyl)acrylamide (FLZ), demonstrated significant therapeutic effects against Parkinson's disease model mice, improving motor dysfunction and suggesting potential as a new drug candidate (Yu, Wei, Bao, Zhang, & Sun, 2013).
Anticarcinogenic and Genotoxicity Properties
- Anticarcinogenic and Genotoxicity Studies :
- Studies on acrylamide revealed insights into its genotoxicity and potential carcinogenicity. Although the direct implications for N-(4-fluorophenyl)-3-{2-nitro-4,5-dimethoxyphenyl}acrylamide are not explicit, the broader research context provides a valuable understanding of related compounds and their biological interactions (Tareke et al., 2008; Sawada & Matsuoka, 1976)(Sawada & Matsuoka, 1976).
Additional Applications
- Alzheimer's Disease Treatment :
- A drug candidate, N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50), derived from Zanthoxylum bungeanum, showed effectiveness in treating Alzheimer's disease. It improved cognitive abilities in mice, decreased the accumulation of amyloid-β oligomers, and demonstrated protective effects against neuronal apoptosis, indicating potential as a treatment for Alzheimer's disease (Tang et al., 2013).
Wirkmechanismus
Target of Action
A similar compound, n-benzoyl-n’- (4-fluorophenyl) thiourea, has been reported to inhibit the sirtuin1 enzyme (sirt1) .
Mode of Action
It is suggested that the inhibition of the sirt1 enzyme leads to the overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may influence cell cycle regulation .
Pharmacokinetics
A study on n-benzoyl-n’- (4-fluorophenyl) thiourea derivatives suggests that these compounds have good pharmacokinetics (adme) properties .
Result of Action
The inhibition of sirt1 and the subsequent overexpression of p53 suggest that it may have a role in regulating cell proliferation .
Safety and Hazards
Eigenschaften
IUPAC Name |
(E)-3-(4,5-dimethoxy-2-nitrophenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O5/c1-24-15-9-11(14(20(22)23)10-16(15)25-2)3-8-17(21)19-13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,21)/b8-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIODXVRJHBNCR-FPYGCLRLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)


![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)
![4-[(4-Chlorophenyl)sulfanyl]-4-phenyl-2-butanone](/img/structure/B371274.png)
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylene]morpholin-4-ium](/img/structure/B371275.png)
![1-[4-(3-Butenyloxy)phenyl]-2-{4-nitrophenyl}diazene](/img/structure/B371277.png)
![4'-(1-Methylbutyl)[1,1'-biphenyl]-4-yl 3-propylcyclobutanecarboxylate](/img/structure/B371280.png)
![2-Nitro-4'-[(2'-nitro[1,1'-biphenyl]-4-yl)(oxido)diazenyl]-1,1'-biphenyl](/img/structure/B371281.png)
![3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid](/img/structure/B371283.png)


![2-Bromo-3-methylthieno[2,3-b][1]benzothiophene](/img/structure/B371287.png)
